molecular formula C20H19BrN8O3 B11547524 4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No. B11547524
M. Wt: 499.3 g/mol
InChI Key: YTCLCFQFBHFPHB-XKZIYDEJSA-N
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Description

4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Hydrazinylation: The hydrazinyl group is introduced through a reaction with hydrazine derivatives under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzylidene moiety.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazine core and the bromobenzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases are commonly employed.

Major Products

    Oxidation: Products may include bromobenzylidene derivatives with oxidized functional groups.

    Reduction: The major product is typically the corresponding amine derivative.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Material Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound could intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its triazine core, coupled with the bromobenzylidene, morpholinyl, and nitrophenyl groups, makes it a versatile compound for various applications.

properties

Molecular Formula

C20H19BrN8O3

Molecular Weight

499.3 g/mol

IUPAC Name

2-N-[(Z)-(2-bromophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19BrN8O3/c21-17-4-2-1-3-14(17)13-22-27-19-24-18(23-15-5-7-16(8-6-15)29(30)31)25-20(26-19)28-9-11-32-12-10-28/h1-8,13H,9-12H2,(H2,23,24,25,26,27)/b22-13-

InChI Key

YTCLCFQFBHFPHB-XKZIYDEJSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3Br)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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